Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

Beschreibung

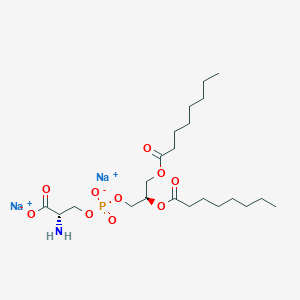

Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate (CAS: 321862-88-8) is a phospholipid derivative classified as a phosphatidylserine analog. Its structure comprises a glycerol backbone esterified with two octanoyl (C8) chains at the sn-1 and sn-2 positions, a phosphodiester linkage to L-serine at the sn-3 position, and sodium counterions. This compound is structurally critical in lipid-based formulations, particularly in drug delivery systems and biomembrane studies due to its amphiphilic nature .

Eigenschaften

IUPAC Name |

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42NO10P.2Na/c1-3-5-7-9-11-13-20(24)30-15-18(33-21(25)14-12-10-8-6-4-2)16-31-34(28,29)32-17-19(23)22(26)27;;/h18-19H,3-17,23H2,1-2H3,(H,26,27)(H,28,29);;/q;2*+1/p-2/t18-,19+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENVZFUZIJUCPU-QNCHGCKQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40NNa2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate, commonly referred to as sodium phosphatidylserine, is a complex organic compound that plays a significant role in various biological processes. It is derived from phosphatidylserine, an important phospholipid found in the membranes of cells. This article explores its biological activity, mechanisms of action, and potential applications in research.

- Molecular Formula : C22H40NNa2O10P

- Molecular Weight : 555.5 g/mol

- CAS Number : 321862-88-8

- IUPAC Name : disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

This compound exhibits several biological activities:

- Cell Membrane Integrity : As a component of cell membranes, it contributes to membrane fluidity and functionality.

- Neuroprotective Effects : It has been shown to support cognitive functions by promoting neuronal health and reducing apoptosis in neurodegenerative conditions.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Effects

Research indicates that sodium phosphatidylserine can enhance cognitive performance and memory retention. A study involving aged rats demonstrated significant improvements in learning and memory tasks when supplemented with phosphatidylserine derivatives.

Anti-inflammatory Activity

In vitro studies have shown that sodium phosphatidylserine can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests its potential utility in managing inflammatory diseases.

Case Studies

- Cognitive Enhancement in Elderly : A clinical trial involving elderly participants showed that supplementation with sodium phosphatidylserine resulted in improved cognitive function and reduced symptoms of age-related cognitive decline.

- Reduction of Stress Responses : Another study investigated the effects of sodium phosphatidylserine on stress-induced cortisol levels. Participants who received the compound exhibited lower cortisol levels compared to the placebo group, indicating its potential as an adaptogen.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Neuroprotection | Enhances neuronal survival | |

| Cognitive enhancement | Improves memory retention | |

| Anti-inflammatory | Reduces cytokine production | |

| Stress response modulation | Lowers cortisol levels |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Phosphatidylserine (PS) derivatives vary primarily in acyl chain length and saturation. Below is a detailed comparison of the target compound with its analogs:

Shorter-Chain Analog: Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate (C6)

- Structure: Hexanoyl (C6) chains at sn-1 and sn-2 positions.

- Molecular Formula : C18H32NNa2O10P (MW: 499.40) .

- Properties :

- Safety : Requires stringent moisture control during storage to prevent hydrolysis .

Longer-Chain Analog: Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate (C12)

- Structure: Dodecanoyl (C12) chains at sn-1 and sn-2 positions.

- Molecular Formula : C30H56NNa2O10P (MW: 667.72) .

- Properties :

- Commercial Availability : Priced at ~USD 466/g (98% purity) .

Stearoyl Variant: 1,2-Distearoyl-sn-glycero-3-phosphoserine (C18)

- Structure : Stearoyl (C18) chains at sn-1 and sn-2 positions.

- Molecular Formula: C42H82NO10P (MW: 792.07) .

- Properties :

Comparative Data Table

Key Research Findings

Chain Length vs. Bioactivity : Longer acyl chains (C12, C18) enhance membrane interaction but reduce metabolic clearance, increasing systemic exposure .

Safety Profiles : Shorter chains (C6) are more prone to hydrolysis, necessitating inert atmosphere storage, whereas longer chains (C12+) exhibit better chemical stability .

Pharmacological Impact : Analogous to , acyl chain length modulates interactions with cytochrome P-450 enzymes, affecting drug metabolism in combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.